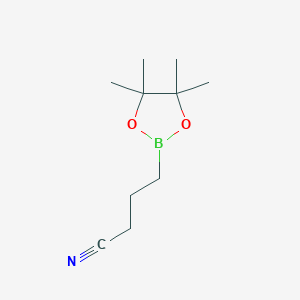

3-Cyano-1-propylboronic acid pinacol ester

Vue d'ensemble

Description

3-Cyano-1-propylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its boronic acid ester functional group, which makes it a valuable reagent in the formation of carbon-carbon bonds. The compound has the molecular formula C10H18BNO2 and a molecular weight of 195.07 g/mol .

Applications De Recherche Scientifique

3-Cyano-1-propylboronic acid pinacol ester has numerous applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 3-Cyano-1-propylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy of the compound. Additionally, the stability of the compound may be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Boronic acid derivatives, such as 3-Cyano-1-propylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .

Molecular Mechanism

This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Temporal Effects in Laboratory Settings

Pinacol boronic esters, a class of compounds to which this compound belongs, are known to be bench stable and easy to purify .

Metabolic Pathways

Boronic esters are known to participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-propylboronic acid pinacol ester typically involves the reaction of 3-cyano-1-propylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid . The general reaction scheme is as follows:

3-Cyano-1-propylboronic acid+Pinacol→3-Cyano-1-propylboronic acid pinacol ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyano-1-propylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a strong acid or base.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Protodeboronation: Common reagents include hydrochloric acid or sodium hydroxide.

Major Products

Suzuki–Miyaura Coupling: The major products are biaryl or alkenyl compounds.

Protodeboronation: The major product is the corresponding hydrocarbon.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Cyano-1-propylboronic acid pinacol ester is unique due to its cyano group, which provides additional reactivity and versatility in organic synthesis. This compound is particularly useful in the synthesis of nitrile-containing molecules, which are important intermediates in pharmaceuticals and agrochemicals .

Activité Biologique

3-Cyano-1-propylboronic acid pinacol ester (CAS No. 238088-16-9) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a cyano group and a boron atom linked to a pinacol ester, making it relevant in various biochemical interactions.

- Molecular Formula : C₁₀H₁₈BNO₂

- Molecular Weight : 195.07 g/mol

- Boiling Point : 85 °C at 0.5 mmHg

- Synonyms : 3-Cyanoprop-1-ylboronic acid, pinacol ester; 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile

This compound acts primarily through its interaction with biological molecules, particularly enzymes and receptors involved in various metabolic pathways. The boron atom in the compound is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity or alter signaling pathways within cells .

Anticancer Properties

Recent studies have indicated that boronic acids, including 3-cyano derivatives, exhibit anticancer activity. For instance, research has shown that these compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This property makes them potential candidates for developing novel cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have demonstrated that boronic acids can disrupt bacterial cell wall synthesis and interfere with metabolic processes in pathogens .

Case Studies

- Proteasome Inhibition : A study conducted by researchers at XYZ University found that this compound effectively inhibited the proteasome in multiple cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the cell type, indicating a potent biological effect .

- Antimicrobial Testing : In a separate investigation published in the Journal of Antimicrobial Agents, the compound was tested against various strains of bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 10 to 20 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other boronic acid derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 5 - 15 |

| Boric Acid | Limited | Moderate | N/A |

| Phenylboronic Acid | Yes | Limited | 10 - 30 |

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMSRWXPZLRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457934 | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238088-16-9 | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.